CYP51 Inhibition & Antifungal Activity
Molecular docking and in vitro studies demonstrate that the cyclopropyl residue in triazole derivatives significantly enhances binding affinity to fungal lanosterol 14α-demethylase (CYP51) [1]. This improved binding translates to a substantial increase in antifungal activity. For instance, in a series of triazole alcohols, compounds containing a cyclopropyl group exhibited MIC80 values <0.125 µg/mL against Candida albicans, representing a >4-fold improvement in potency compared to fluconazole [2]. This class-level inference directly supports the use of cyclopropyl-substituted triazoles, such as cyclopropyl(4H-1,2,4-triazol-3-yl)methanol, as key intermediates for developing next-generation antifungal agents.
| Evidence Dimension | Antifungal activity (MIC80) against Candida albicans |
|---|---|
| Target Compound Data | <0.125 µg/mL (cyclopropyl-containing analog) |
| Comparator Or Baseline | Fluconazole (standard of care) |
| Quantified Difference | >4-fold improvement in potency |
| Conditions | In vitro susceptibility testing against C. albicans (strain not specified) |
Why This Matters
This quantitative improvement in potency over a standard-of-care drug justifies the selection of cyclopropyl-containing triazole building blocks for antifungal drug discovery.
- [1] Zhao, Q. J.; et al. Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51). Chem. Biodivers. 2007, 4, 1472-1479. DOI: 10.1002/cbdv.200790126. View Source
- [2] Wan, F.; et al. Synthesis of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluoro-phenyl)-3-(N-cyclopropyl-N-substituted amino)-2-propanols and its antifungal activity. Academic Journal of Second Military Medical University 2008, 29(11), 1380-1383. DOI: 10.3321/j.issn:0258-879X.2008.11.025. View Source
